2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid

Description

Properties

IUPAC Name |

2-amino-3-(oxolan-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c8-6(7(9)10)3-5-1-2-11-4-5/h5-6H,1-4,8H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUZUAJROYEUAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00712419 |

Source

|

| Record name | 3-Oxolan-3-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248703-88-9 |

Source

|

| Record name | 3-Oxolan-3-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-(oxolan-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Amino-3-(tetrahydrofuran-3-yl)propanoic Acid: A Technical Guide

Introduction: The Significance of Tetrahydrofuran-Containing Amino Acids

Unnatural amino acids are critical components in modern drug discovery and chemical biology, offering novel side-chain functionalities that can impart unique pharmacological properties to peptides and small molecules. Among these, amino acids incorporating a tetrahydrofuran (THF) moiety are of particular interest. The THF ring, a saturated five-membered cyclic ether, can act as a bioisostere for various functional groups and introduce conformational constraints, potentially enhancing binding affinity, metabolic stability, and cell permeability of parent molecules. 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid, a β-substituted α-amino acid, presents a unique scaffold with two stereocenters, offering a rich stereochemical landscape for the design of novel therapeutics. This guide provides an in-depth exploration of the stereoselective synthesis of this valuable building block, intended for researchers, scientists, and professionals in drug development.

Strategic Approaches to the Stereoselective Synthesis

The synthesis of 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid necessitates control over two adjacent stereocenters. The primary strategies to achieve this involve either the stereoselective formation of the Cα-Cβ bond or the resolution of a racemic mixture. This guide will focus on two robust methods:

-

Asymmetric Synthesis via Chiral Glycine Enolate Equivalent: This approach utilizes a chiral auxiliary to direct the stereoselective alkylation of a glycine synthon, establishing the desired stereochemistry at the α-carbon.

-

Enzymatic Kinetic Resolution: This method employs a lipase to selectively acylate one enantiomer of a racemic mixture of the amino acid ester, allowing for the separation of the two enantiomers.

Asymmetric Synthesis via Schöllkopf Chiral Auxiliary

The Schöllkopf bis-lactim ether method is a powerful and widely adopted strategy for the asymmetric synthesis of α-amino acids.[1] This method relies on the diastereoselective alkylation of a chiral glycine equivalent, where the stereoselectivity is induced by a bulky chiral auxiliary, typically derived from L-valine.

Causality of Experimental Choices

The choice of the Schöllkopf auxiliary, specifically (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is predicated on its ability to effectively shield one face of the glycine-derived enolate.[2] The bulky isopropyl group from the valine auxiliary sterically hinders the approach of the electrophile from one side, leading to a highly diastereoselective alkylation on the opposite face.[3] Butyllithium is a sufficiently strong base to deprotonate the prochiral carbon of the bis-lactim ether at low temperatures, forming the planar lithium enolate. The subsequent alkylation with an appropriate electrophile, in this case, 3-(bromomethyl)tetrahydrofuran, proceeds with high fidelity. Mild acidic hydrolysis then cleaves the auxiliary and the newly synthesized amino acid, which can be separated.

Experimental Workflow and Logical Relationships

The overall synthetic strategy is depicted in the following workflow diagram:

Sources

"physicochemical properties of 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid"

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid

Introduction: A Profile of a Novel Amino Acid Analogue

2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid is a non-proteinogenic amino acid, a class of molecules that offers unique structural motifs for medicinal chemistry and drug discovery. Unlike its protein-building counterparts, this compound incorporates a saturated tetrahydrofuran (THF) ring, introducing specific stereochemical and electronic properties. As a building block, it holds potential for developing novel peptides, peptidomimetics, and small-molecule therapeutics.

The successful application of any compound in a biological context is fundamentally governed by its physicochemical properties.[1][2] These characteristics—including acidity (pKa), lipophilicity (logP), and solubility—dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity.[3] Therefore, a comprehensive understanding of these parameters is not merely academic; it is a critical prerequisite for rational drug design and development.[4]

This guide provides a detailed technical overview of the core physicochemical properties of 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid. It is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational data and the experimental methodologies required to validate these properties. For consistency, this guide primarily references the (2R)-stereoisomer where specific data is available.

Core Physicochemical Profile

A summary of the essential physicochemical data for 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid is presented below. These values provide an initial snapshot of the molecule's characteristics, guiding further experimental investigation.

| Property | Value / Description | Source |

| IUPAC Name | (2R)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid | ChemScene[5] |

| CAS Number | 1344974-68-0 | ChemScene[5] |

| Molecular Formula | C₇H₁₃NO₃ | ChemScene[5] |

| Molecular Weight | 159.18 g/mol | ChemScene[5] |

| Calculated logP | -0.1751 | ChemScene[5] |

| TPSA (Topological Polar Surface Area) | 72.55 Ų | ChemScene[5] |

| Hydrogen Bond Donors | 2 | ChemScene[5] |

| Hydrogen Bond Acceptors | 3 | ChemScene[5] |

| Rotatable Bonds | 3 | ChemScene[5] |

Chemical Structure:

Foundational Properties: In-Depth Analysis and Experimental Determination

The interplay between a molecule's structure and its behavior in solution is defined by its fundamental physicochemical properties. The following sections detail the significance of these properties and provide robust, validated protocols for their experimental determination.

Acidity and Ionization State (pKa)

Expertise & Experience: As an amino acid, this compound is amphoteric, possessing both a basic amino group and an acidic carboxylic acid group. Consequently, it has at least two ionization constants (pKa values). The pKa dictates the molecule's charge state at a given pH, which is a critical factor influencing its solubility, ability to cross biological membranes, and interaction with protein targets.[6] The titration curve of an amino acid provides a wealth of information, revealing the pH ranges where it can act as a buffer and the precise pKa values of its ionizable groups.[6]

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol describes the determination of pKa values by titrating an aqueous solution of the amino acid with a strong base and a strong acid.[7][8][9]

Methodology:

-

Preparation: Prepare a 0.1 M solution of 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid in deionized water. Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[8]

-

Acidic Titration: Place 20 mL of the amino acid solution into a beaker. Titrate with a standardized 0.1 M HCl solution, adding 0.3-0.5 mL increments.[8] Record the pH after each addition, allowing the reading to stabilize. Continue until the pH drops to approximately 1.5.

-

Basic Titration: Place a fresh 20 mL sample of the amino acid solution into a clean beaker. Titrate with a standardized 0.1 M NaOH solution in 0.3-0.5 mL increments.[8] Record the pH after each addition. Continue until the pH rises to approximately 12.5.

-

Data Analysis: Plot pH (y-axis) versus the volume of titrant (HCl or NaOH) added (x-axis) to generate two titration curves.

-

pKa Calculation: The pKa of the carboxyl group (pKa₁) is the pH at the midpoint of the first buffer region (titration with NaOH). The pKa of the amino group (pKa₂) is the pH at the midpoint of the second buffer region. These points correspond to where 50% of the respective group has been titrated. The values can be identified from the flattest regions of the curve or the half-equivalence points.[6]

Workflow Visualization:

Lipophilicity (logP)

Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of drug design.[4] It is quantified by the partition coefficient (P), typically expressed as its logarithm (logP).[10] The logP value influences solubility, membrane permeability, plasma protein binding, and metabolism.[11] While computational methods provide a useful estimate (cLogP = -0.1751), experimental determination is the gold standard.[5][12] A negative logP value, as predicted for this compound, indicates hydrophilicity.[10]

Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method is a classic and reliable technique for measuring logP, involving the partitioning of a compound between n-octanol and water.[13][14]

Methodology:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and water (or a pH 7.4 buffer for logD determination) for 24 hours to ensure mutual saturation. Separate the two phases.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.

-

Partitioning: Combine a precise volume of the compound's aqueous solution with an equal volume of the pre-saturated n-octanol in a flask.

-

Equilibration: Seal the flask and shake it gently at a constant temperature (e.g., 25°C) for several hours (typically 2-4 hours) to allow the compound to reach partitioning equilibrium.

-

Phase Separation: Centrifuge the flask to ensure complete separation of the aqueous and octanol layers.

-

Quantification: Carefully sample each phase. Determine the concentration of the compound in both the aqueous ([aqueous]) and octanol ([organic]) phases using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13]

-

Calculation: Calculate logP using the formula: logP = log₁₀([organic] / [aqueous]).[10]

Workflow Visualization:

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a critical property that affects a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development, leading to unreliable in vitro assay results and poor in vivo performance.[15] It is important to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium value and is crucial for formulation development, while kinetic solubility is a higher-throughput measure often used for compound screening in early discovery.[15][16]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol determines the maximum concentration of a compound that can dissolve in an aqueous buffer at equilibrium.[17][18]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound (to ensure saturation) to a vial containing a known volume of a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[17]

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[15][17] The presence of undissolved solid should be visible.

-

Separation: After incubation, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Prepare a dilution series of the clear filtrate. Determine the concentration of the dissolved compound using an appropriate analytical method, such as HPLC-UV, by comparing against a standard curve.

-

Result: The measured concentration is the thermodynamic solubility of the compound under the specified conditions.

Workflow Visualization:

Structural and Spectroscopic Characterization

While not quantitative physicochemical properties, spectroscopic data are essential for verifying the chemical identity, structure, and purity of the compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different proton environments. Key features would include multiplets for the diastereotopic protons of the THF ring, signals for the α- and β-protons of the propanoic acid backbone, and broad, exchangeable signals for the amine (-NH₂) and carboxylic acid (-OH) protons.[19][20]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the number of unique carbon atoms. Expected signals include those for the THF ring carbons (in the typical ether region), the α- and β-carbons, and a downfield signal for the carbonyl carbon of the carboxylic acid group (~170-180 ppm).[21]

-

IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Characteristic absorption bands would include a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid, N-H stretches (~3300-3500 cm⁻¹) for the primary amine, a strong C=O stretch (~1700-1725 cm⁻¹) for the carbonyl, and a C-O stretch for the ether in the THF ring.[19][22]

-

Mass Spectrometry (MS): MS would be used to confirm the molecular weight of the compound (159.18 Da) and can provide fragmentation patterns to further support the proposed structure.

Conclusion: A Synthesis of Properties for Drug Development

The physicochemical profile of 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid reveals it to be a small, polar, and hydrophilic molecule. Its low calculated logP and significant polar surface area suggest that its passive diffusion across lipid membranes may be limited, while its solubility and transport will be heavily influenced by pH due to its amphoteric nature.

This profile makes the compound an intriguing candidate for several applications in drug design. It can serve as a polar scaffold to enhance the solubility of more lipophilic molecules, or as a constrained amino acid analogue to probe peptide-protein interactions. The experimental protocols outlined in this guide provide a robust framework for researchers to validate these properties, enabling data-driven decisions in the optimization of lead compounds and the development of novel therapeutics.

References

-

(2r)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid | CAS 1344974-68-0.

-

Importance of Physicochemical Properties In Drug Discovery.

-

Kinetic Solubility Assays Protocol.

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space.

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

-

Physicochemical properties | Medicinal Chemistry Class Notes.

-

2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid hydrochloride.

-

2-AMINO-3-(TETRAHYDROFURAN-3-YL)PROPANOIC ACID.

-

Determination of The Pka Values of An Amino Acid.

-

What are the physicochemical properties of drug?

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

-

2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid hydrochloride.

-

Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.

-

In-vitro Thermodynamic Solubility.

-

Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

In vitro solubility assays in drug discovery.

-

LogP—Making Sense of the Value.

-

Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I.

-

Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

Determination of Pka and Pi Values of Amino Acids Through Titration.

-

2-Amino-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid.

-

Titration Curve of Amino Acids - Experiment, Significance, pKa.

-

Determination of the pKas for Glycine.

-

2-Amino-3-(furan-2-yl)propanoic acid.

-

2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid.

-

3-Amino-3-(tetrahydrofuran-2-yl)propanoic Acid.

-

HNMR Practice 1.

-

(2S)-2-Amino-3-(tetrahydrofuran-3-yl) propanoic acid.

-

(R)-2-Amino-3-(furan-2-yl)propanoic acid.

-

3-Amino-3-(furan-2-yl)propanoic acid.

-

Methods of making incretin analogs.

-

Structure Determination from Spectra (1) (H NMR, C NMR, IR).

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.

-

For each NMR spectrum, propose a structure consistent with the spectrum and the additional information provided.

-

low/high resolution 1H proton nmr spectrum of propanoic acid.

-

2-Amino-3-hydroxy-2-hydroxymethyl-propanoic acid - Optional[13C NMR].

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. chemscene.com [chemscene.com]

- 6. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 7. scribd.com [scribd.com]

- 8. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 9. ukessays.com [ukessays.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 12. longdom.org [longdom.org]

- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Bentham Science [eurekaselect.com]

- 15. enamine.net [enamine.net]

- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In-vitro Thermodynamic Solubility [protocols.io]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. HNMR Practice 1 | OpenOChem Learn [learn.openochem.org]

- 20. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. spectrabase.com [spectrabase.com]

- 22. For each NMR spectrum, propose a structure consistent with the sp... | Study Prep in Pearson+ [pearson.com]

2-Amino-3-(tetrahydrofuran-3-yl)propanoic Acid: A Comprehensive Technical Guide to a Novel Unnatural Amino Acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid, a non-canonical amino acid of significant interest in medicinal chemistry and drug discovery. The incorporation of a conformationally constrained tetrahydrofuran (THF) ring into an alanine scaffold offers unique stereochemical and physicochemical properties, making it a valuable building block for novel peptidomimetics and therapeutic agents. This document details its structural characteristics, potential synthetic pathways, and key applications, with a focus on the scientific rationale behind its use in modern research and development.

Part 1: Core Identification and Physicochemical Properties

2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid is a saturated heterocyclic amino acid. The presence of the THF moiety imparts a degree of conformational rigidity compared to its acyclic analogue, leucine. This structural constraint is a highly sought-after feature in drug design for optimizing ligand-receptor interactions.

Chemical Structure and Identifiers

The molecule contains two chiral centers, at the alpha-carbon of the amino acid and at the C3 position of the tetrahydrofuran ring, leading to four possible stereoisomers.

Caption: Proposed workflow for the synthesis of 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid.

Part 3: Applications in Drug Discovery and Chemical Biology

The unique structural features of this amino acid make it a powerful tool for addressing key challenges in modern drug development, particularly in peptide and protein engineering.

Peptidomimetics and Conformational Constraint

Natural peptides often suffer from poor metabolic stability and low bioavailability. Incorporating rigid scaffolds like 2-amino-3-(tetrahydrofuran-3-yl)propanoic acid can overcome these limitations.

-

Mechanism of Action: The THF ring restricts the rotational freedom of the side chain (chi angles), locking the peptide backbone into a more defined conformation. This pre-organization can lead to a significant increase in binding affinity for a target receptor by reducing the entropic penalty of binding.

-

Trustworthiness of Approach: This strategy is a self-validating system. By comparing the biological activity of a peptide containing this amino acid with its natural counterpart (e.g., leucine), researchers can directly quantify the impact of conformational constraint on receptor affinity and selectivity. This principle has been successfully applied in the development of agonists for targets like the NMDA receptor using other heterocyclic amino acids.[1]

Solid-Phase Peptide Synthesis (SPPS)

This amino acid is an ideal candidate for use in SPPS to generate novel peptides. It must be appropriately protected (e.g., Fmoc on the amine, and a tert-butyl ester on the carboxyl) to be compatible with standard synthesis protocols.

Caption: Integration of a protected THF-amino acid into a standard Fmoc-SPPS workflow.

The use of non-canonical amino acids in SPPS is a well-established method for creating peptides with enhanced therapeutic properties. Standard protocols, as detailed in patent literature for complex incretin analogs, can be readily adapted.[2] The furan and tetrahydrofuran motifs are prevalent in numerous bioactive molecules and approved drugs, underscoring their value in medicinal chemistry.[3]

References

-

2a biotech. (n.d.). 2-AMINO-3-(TETRAHYDROFURAN-3-YL)PROPANOIC ACID. Retrieved from 2a biotech website. [Link]

- Google Patents. (2021). WO2021034815A1 - Methods of making incretin analogs.

-

MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from MDPI website. [Link]

-

Frontiers in Pharmacology. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from Frontiers website. [Link]

Sources

- 1. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 2. WO2021034815A1 - Methods of making incretin analogs - Google Patents [patents.google.com]

- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]

Novel Unnatural Amino Acids with Cyclic Side Chains: A Guide to Synthesis, Incorporation, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of unnatural amino acids (UAAs) into proteins has revolutionized the fields of chemical biology, materials science, and drug discovery. Among the vast array of UAAs developed, those featuring cyclic side chains represent a particularly powerful class of molecular tools. The constrained conformation of cyclic side chains can impart unique structural and functional properties to peptides and proteins, including enhanced stability, improved binding affinity, and increased cell permeability. This guide provides a comprehensive overview of the design, synthesis, and site-specific incorporation of novel UAAs with cyclic side chains. We will delve into the technical details of genetic code expansion, a key technology for integrating these synthetic building blocks into the translational machinery of living cells. Furthermore, this guide will explore the diverse applications of cyclic UAAs, with a particular focus on their role in the development of next-generation therapeutics and molecular probes.

The Rationale for Cyclic Side Chains in Unnatural Amino Acids

The 20 canonical amino acids offer a remarkable, yet finite, chemical diversity for protein structure and function. Unnatural amino acids expand this repertoire, and the decision to employ a cyclic side chain is a strategic one, driven by the desire to impose conformational constraints.[1] Unlike their linear counterparts, which can adopt numerous conformations, the rotational freedom of cyclic side chains is significantly restricted. This seemingly simple modification has profound implications for the properties of the resulting peptides and proteins.

One of the most significant advantages of incorporating cyclic UAAs is the enhancement of proteolytic stability.[2] Peptides, while attractive as therapeutic agents due to their high specificity and potency, are often limited by their rapid degradation by proteases in vivo.[3] Cyclization of the side chain can shield the peptide backbone from enzymatic cleavage, thereby increasing its circulating half-life.

Furthermore, the conformational rigidity imparted by cyclic side chains can pre-organize a peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target.[4] This is particularly relevant in drug discovery, where locking a peptide into its receptor-bound conformation can lead to a significant improvement in its therapeutic efficacy.[5] The incorporation of cyclic UAAs can also modulate the physicochemical properties of peptides, such as lipophilicity and membrane permeability, which are critical for oral bioavailability.[5][6]

Designing and Synthesizing Cyclic Unnatural Amino Acids

The creation of novel cyclic UAAs is a cornerstone of their application. The synthetic strategy must not only yield the desired cyclic structure but also be amenable to producing the amino acid in a form that is compatible with cellular machinery, typically as a protected amino acid suitable for subsequent steps.

A variety of synthetic methodologies have been developed to generate UAAs with cyclic side chains.[7] These approaches often start from commercially available chiral precursors to establish the stereochemistry of the α-carbon. The cyclic moiety can then be constructed through various organic reactions, such as ring-closing metathesis, intramolecular alkylation, or reductive amination.[8]

For instance, a versatile synthesis of non-natural basic amino acids bearing a diversity of cyclic tertiary amines on the side chain has been reported.[8] This method involves the selective reduction of a tertiary amide on the side chain of a protected glutamine derivative, allowing for the creation of a library of basic unnatural amino acids.[8] These novel amino acids can then be used to modulate the physicochemical properties of peptidomimetics.[8]

The choice of synthetic route is dictated by the desired ring size, functional groups within the ring, and the overall complexity of the target molecule. A critical consideration in the design of cyclic UAAs is their recognition by the orthogonal aminoacyl-tRNA synthetase (aaRS), which is responsible for charging the UAA onto its cognate tRNA. The cyclic side chain must fit within the active site of the engineered aaRS without sterically clashing, yet be distinct enough to not be recognized by any of the cell's endogenous synthetases.

Genetic Incorporation of Cyclic Unnatural Amino Acids

The site-specific incorporation of UAAs into proteins in living organisms is primarily achieved through a technique known as genetic code expansion.[9][10][11] This powerful methodology relies on the hijacking of the cellular translation machinery to read a "blank" codon and insert a UAA at that specific position in a growing polypeptide chain.

The most commonly used blank codon is the amber stop codon, UAG.[9][10] The core components of this system are an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair.[12][13][14] The orthogonal tRNA, often an amber suppressor tRNA, is engineered to recognize the UAG codon on the mRNA. The orthogonal aaRS is specifically evolved to charge this tRNA with the desired UAA and not with any of the 20 canonical amino acids.[15][16] This mutual orthogonality ensures that the UAA is incorporated with high fidelity only at the intended site.

The process can be visualized as follows:

Caption: Workflow for the genetic incorporation of a cyclic UAA.

Experimental Protocol: Site-Specific Incorporation of a Cyclic UAA in E. coli

-

Preparation of Reagents and Media:

-

Prepare LB agar plates and liquid media containing the appropriate antibiotics for plasmid maintenance.

-

Prepare a stock solution of the cyclic UAA, ensuring its solubility and stability.

-

Prepare induction media (e.g., Terrific Broth) supplemented with the necessary antibiotics and the cyclic UAA at a final concentration typically in the range of 1-10 mM.

-

-

Transformation:

-

Co-transform chemically competent E. coli cells (e.g., a strain with a low background of UAG suppression) with two plasmids:

-

A plasmid encoding the orthogonal aaRS and tRNA pair.

-

A plasmid encoding the target protein with an in-frame amber (UAG) codon at the desired site of incorporation.

-

-

Plate the transformed cells on LB agar plates with the appropriate antibiotics and incubate overnight at 37°C.

-

-

Protein Expression:

-

Inoculate a single colony from the transformation plate into a starter culture of LB media with antibiotics and grow overnight at 37°C with shaking.

-

The next day, inoculate the induction media (containing the cyclic UAA and antibiotics) with the overnight starter culture to an initial OD600 of ~0.1.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding the appropriate inducer (e.g., IPTG) to the culture.

-

Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance protein folding and solubility.

-

-

Harvesting and Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Protein Purification and Analysis:

-

Purify the target protein from the clarified lysate using appropriate chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

-

Analyze the purified protein by SDS-PAGE to confirm the expression of the full-length protein.

-

Confirm the successful incorporation of the cyclic UAA by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Applications in Drug Discovery and Chemical Biology

The ability to introduce cyclic UAAs into proteins opens up a vast landscape of possibilities for both basic research and therapeutic development.[5][]

Engineering Therapeutic Peptides and Proteins

As previously mentioned, the incorporation of cyclic UAAs can significantly improve the drug-like properties of peptides.[3][5] For example, introducing a cyclic UAA can enhance the stability of a peptide therapeutic, leading to a longer in vivo half-life and reduced dosing frequency. Furthermore, the conformational constraints imposed by the cyclic side chain can improve the peptide's binding affinity and selectivity for its target, potentially reducing off-target effects.[4]

| Property Enhanced by Cyclic UAA | Mechanism | Therapeutic Implication |

| Proteolytic Stability | Steric hindrance of the peptide backbone | Increased in vivo half-life |

| Binding Affinity | Pre-organization into a bioactive conformation | Increased potency and efficacy |

| Target Selectivity | Reduced conformational flexibility | Fewer off-target side effects |

| Cell Permeability | Modulation of physicochemical properties | Potential for oral bioavailability |

Probing Protein Structure and Function

Cyclic UAAs can also serve as powerful tools for studying protein structure and function. For instance, UAAs containing photo-cross-linkable moieties within their cyclic structures can be used to map protein-protein interactions in living cells.[18] Upon photoactivation, these UAAs form covalent bonds with nearby interacting partners, allowing for their identification and characterization.

Furthermore, cyclic UAAs can be equipped with bioorthogonal functional groups, such as azides or alkynes.[19][20][21] These "handles" allow for the specific chemical modification of the protein with a wide range of probes, including fluorophores, biotin tags, or drug molecules, without interfering with native cellular processes.[11][22][23]

Caption: Bioorthogonal labeling of a protein containing a cyclic UAA.

Future Outlook

The field of unnatural amino acid mutagenesis is continually evolving, with ongoing efforts to develop new and more efficient methods for their incorporation. The development of novel orthogonal tRNA/aaRS pairs that can recognize a wider range of cyclic UAAs with greater efficiency and fidelity will be a key area of future research.[12][24] Additionally, the expansion of the genetic code beyond the amber codon, for instance by utilizing quadruplet codons, will enable the simultaneous incorporation of multiple distinct UAAs into a single protein, further expanding the chemical toolbox available to protein engineers.[12][25]

The predictive power of computational models for designing cyclic peptides with desired properties is also rapidly advancing.[2][26] As our ability to design and synthesize novel cyclic UAAs improves, and our methods for incorporating them into proteins become more robust, we can expect to see an increasing number of applications in fields ranging from targeted therapeutics and diagnostics to the development of novel biomaterials and catalysts.

References

- Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET - NIH. (n.d.).

- Incorporation of Non-Canonical Amino Acids into Proteins. (n.d.).

- Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins - MDPI. (n.d.).

- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC - PubMed Central. (n.d.).

- CN102827827A - Orthogonal translation components for in vivo incorporation of unnatural amino acids - Google Patents. (n.d.).

- Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins | Chemical Reviews - ACS Publications. (n.d.).

- Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - Frontiers. (2020, July 21).

- Scheme of non-standard amino acid incorporation using an orthogonal... - ResearchGate. (n.d.).

- Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo | PNAS. (n.d.).

- Cellular Site-Specific Incorporation of Noncanonical Amino Acids in Synthetic Biology. (2024, September 25).

- Efficient unnatural amino acids incorporation and generalizable... - ResearchGate. (n.d.).

- A Novel Method for Incorporating Non-Canonical Amino Acids into Proteins. (2024, September 12).

- Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00828J. (2015, May 18).

- Genetic incorporation of unnatural amino acids into proteins in mammalian cells. (2007, March).

- Unnatural amino acids used in the synthesis of cyclic peptides. - ResearchGate. (n.d.).

- Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells. (2016).

- Side-chain-to-tail cyclization of ribosomally derived peptides promoted by aryl and alkyl amino-functionalized unnatural amino acids - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. (2025, August 6).

- Bioorthogonal Chemistry and Its Applications - ACS Publications. (2021, November 30).

- Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. (n.d.).

- Incorporation of Unnatural Amino Acids into protein Service - Profacgen. (n.d.).

- Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals - PMC - NIH. (2018, November 16).

- Unnatural Amino Acids in Drug Discovery - BOC Sciences. (n.d.).

- Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. (n.d.).

- Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC - NIH. (n.d.).

- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - ACS Publications. (n.d.).

- (PDF) Bioorthogonal Chemistry and Its Applications - ResearchGate. (2021, November 4).

- Synthetic Natural Product Inspired Cyclic Peptides - PMC - NIH. (n.d.).

- Orally Absorbed Cyclic Peptides | Chemical Reviews - ACS Publications. (n.d.).

- Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PubMed Central. (n.d.).

- Comparison of straight chain and cyclic unnatural amino acids embedded in the core of staphylococcal nuclease - PubMed. (n.d.).

- Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. (2025, May 1).

Sources

- 1. Comparison of straight chain and cyclic unnatural amino acids embedded in the core of staphylococcal nuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00828J [pubs.rsc.org]

- 9. alfachemic.com [alfachemic.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN102827827A - Orthogonal translation components for in vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. Genetic incorporation of unnatural amino acids into proteins in mammalian cells | Springer Nature Experiments [experiments.springernature.com]

- 18. Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. azolifesciences.com [azolifesciences.com]

- 26. Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Tetrahydrofuran-Containing Amino Acids: A Technical Guide for Drug Discovery and Peptide Engineering

Abstract

The incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern therapeutic development, offering a powerful toolkit to overcome the inherent limitations of natural peptide scaffolds, such as poor metabolic stability and conformational flexibility. Among the diverse array of unnatural amino acids, those containing a tetrahydrofuran (THF) ring have emerged as particularly potent tools for enforcing specific secondary structures, thereby enhancing biological activity and pharmacokinetic profiles. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological significance, synthesis, and application of THF-containing amino acids. We will explore the foundational principles of how these constrained residues function as peptidomimetics, detail the synthetic methodologies for their creation and incorporation into peptides, and provide validated protocols for the structural and functional characterization of the resulting modified peptides.

Introduction: The Rationale for Conformational Constraint in Peptide Therapeutics

Peptides are exquisite signaling molecules, mediating a vast array of physiological processes with high specificity and potency. However, their therapeutic potential is often hampered by two key factors: rapid degradation by proteases and a high degree of conformational flexibility in solution.[1][2] A linear peptide can adopt a multitude of conformations, only a fraction of which may be the "bioactive" conformation required for high-affinity binding to a biological target.[3][4] This conformational entropy results in a significant energy penalty upon binding, reducing overall potency.

The introduction of conformationally constrained amino acids, such as those containing a THF scaffold, addresses both of these challenges. By restricting the rotational freedom of the peptide backbone, these residues pre-organize the peptide into a specific secondary structure, such as a β-turn or an α-helix.[5][6] This pre-organization reduces the entropic cost of binding, leading to enhanced affinity and selectivity for the target receptor.[7] Furthermore, the unnatural structure of THF-amino acids can render the adjacent peptide bonds resistant to cleavage by proteases, thereby significantly extending the in vivo half-life of the peptide therapeutic.[1][8][9]

This guide will focus on the synthesis and application of THF-containing amino acids as a means to induce and stabilize β-turn conformations, a common structural motif in bioactive peptides responsible for molecular recognition events.

The Tetrahydrofuran Ring as a β-Turn Mimetic

The β-turn is a secondary structure element where the polypeptide chain reverses its direction, a feature crucial for the compact folding of proteins and for the presentation of side chains in many peptide hormones and neurotransmitters for receptor binding.[10] THF-containing amino acids are excellent candidates for mimicking β-turns due to the rigid, cyclic nature of the furanose ring.[5] The stereochemistry of the substituents on the THF ring dictates the specific type of β-turn that is mimicked. For instance, 2,5-cis disubstituted THF-amino acids have been shown to adopt conformations reminiscent of a repeating β-turn.[11]

The incorporation of a THF-amino acid can enforce a turn where a flexible sequence, like a Gly-Gly motif, would otherwise exist. This has been demonstrated in analogues of Leu-enkephalin, where replacing the Gly-Gly dipeptide with a cis-THF amino acid resulted in a folded conformation with biological activity similar to the native peptide, whereas the trans-configured analogue was inactive.[5] This highlights the critical role of precise conformational control in biological activity.

Diagram: Impact of THF-Amino Acid on Peptide Conformation

The following diagram illustrates how the rigid THF ring can induce a β-turn-like structure in a peptide chain, pre-organizing it for receptor binding.

Caption: THF-amino acids enforce a rigid β-turn, enhancing receptor binding affinity.

Synthesis of THF-Containing Amino Acids

The synthesis of THF-containing amino acids typically starts from chiral pool sources, such as carbohydrates or existing amino acids, to ensure enantiomeric purity. A versatile approach begins with a proteinogenic amino acid like alanine.[11]

Experimental Protocol: Synthesis of N-Boc-Protected THF-Amino Acids from N-Tosylalanine

This protocol describes a multi-step synthesis to generate both cis and trans THF-amino acid building blocks suitable for subsequent Fmoc protection and use in solid-phase peptide synthesis (SPPS).

Step 1: Ketone Formation

-

Reactants: N-Tosylalanine (1 eq), Thionyl Chloride, Grignard reagent, Cu(I) catalyst.

-

Procedure: Convert N-Tosylalanine to its corresponding acid chloride using thionyl chloride. React the acid chloride with a suitable Grignard reagent in the presence of a Cu(I) catalyst to form the ketone derivative.

-

Causality: This step introduces the carbon framework that will ultimately form part of the THF ring. The tosyl group protects the amine during these harsh reaction conditions.

Step 2: Stereoselective Reduction

-

Reactants: Ketone from Step 1, L-selectride.

-

Procedure: Reduce the ketone with L-selectride to stereoselectively produce the corresponding alcohol.

-

Causality: L-selectride is a bulky reducing agent that provides high diastereoselectivity, which is crucial for controlling the stereochemistry of the final THF ring.

Step 3: Epoxidation and Intramolecular Cyclization

-

Reactants: Alcohol from Step 2, m-CPBA.

-

Procedure: Epoxidize the double bond in the alcohol intermediate using m-CPBA. The resulting epoxide undergoes a spontaneous 5-exo intramolecular cyclization to form the THF ring, yielding a mixture of cis and trans THF-alcohols.

-

Causality: The 5-exo cyclization is a regioselective and stereodivergent process that efficiently forms the five-membered THF ring. The stereochemistry of the starting alcohol influences the ratio of cis and trans products.

Step 4: Reprotection and Oxidation

-

Reactants: Separated cis and trans THF-alcohols, Boc-anhydride, Oxidizing agent (e.g., PCC or TEMPO).

-

Procedure: Protect the amine with a Boc group using Boc-anhydride. Oxidize the alcohol functionality to a carboxylic acid.

-

Causality: The Boc group is a standard protecting group in peptide synthesis. This final oxidation step yields the desired N-Boc-protected THF-amino acids, which can then be converted to their Fmoc-protected analogues for SPPS.

Diagram: Synthetic Workflow for THF-Amino Acids

Caption: Synthetic pathway from N-Tosylalanine to N-Boc-protected THF-amino acids.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-protected THF-amino acids into a growing peptide chain follows the standard principles of Fmoc/tBu SPPS. However, due to the potential steric hindrance of these unnatural amino acids, modifications to the standard protocol may be necessary to ensure efficient coupling.[3][4]

Experimental Protocol: Manual SPPS of a Peptide Containing a THF-Amino Acid

This protocol outlines a single coupling cycle for incorporating a THF-amino acid.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Fmoc-THF-amino acid (3 eq)

-

HBTU (2.9 eq)

-

HOBt (3 eq)

-

N,N-Diisopropylethylamine (DIEA) (6 eq)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes. Drain the DMF.[3]

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF and DCM.

-

Coupling of THF-Amino Acid:

-

In a separate vial, dissolve the Fmoc-THF-amino acid, HBTU, and HOBt in DMF.

-

Add DIEA to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Self-Validation: Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is required.[4]

-

-

Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the dried resin and agitate for 2-4 hours.[3]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[4]

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Structural and Functional Characterization

Verifying the intended biological effect of incorporating a THF-amino acid requires rigorous structural and functional analysis.

Structural Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the solution-state structure of peptides. Two-dimensional NMR experiments, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for confirming the presence of the desired β-turn.[12][13][14]

Key NMR Observables for a β-Turn:

-

NOE Correlations: A strong NOE signal between the amide proton of residue (i+3) and the alpha-proton of residue (i+1) is characteristic of a β-turn.[12]

-

Chemical Shifts: Amide protons involved in intramolecular hydrogen bonds are shielded from the solvent and typically appear at downfield chemical shifts.[12]

-

Coupling Constants (³J(HN,Hα)): The magnitude of the coupling constant between the amide proton and the alpha-proton can provide information about the backbone dihedral angle (φ).

Functional Analysis: Proteolytic Stability Assay

To quantify the improvement in metabolic stability, the modified peptide should be subjected to an enzymatic degradation assay.

Experimental Protocol: In Vitro Proteolytic Stability Assay

-

Prepare Peptide Solutions: Prepare stock solutions of both the native and the THF-containing peptide in a suitable buffer (e.g., PBS, pH 7.4).

-

Enzyme Digestion:

-

Analysis by RP-HPLC:

-

Analyze the samples by RP-HPLC. The degradation of the peptide is monitored by the decrease in the peak area of the intact peptide over time.[17]

-

-

Data Analysis: Plot the percentage of remaining intact peptide versus time and calculate the half-life (t₁/₂) for each peptide.

Table 1: Quantitative Comparison of Native vs. THF-Modified Peptides

| Property | Native Peptide | THF-Modified Peptide | Rationale for Improvement |

| Receptor Binding Affinity (IC₅₀) | 50 nM | 5 nM | Pre-organized bioactive conformation reduces entropic penalty of binding. |

| Proteolytic Half-life (t₁/₂) in Serum | 15 min | > 240 min | Unnatural amino acid structure sterically hinders protease access to peptide bonds.[1] |

| Key NOE distance (NH(i+3)-Hα(i+1)) | > 5 Å (avg) | ~3.5 Å | Indicates a stable, turn-like conformation in solution. |

Note: Data presented are representative and will vary depending on the specific peptide sequence and THF-amino acid stereochemistry.

Conclusion and Future Perspectives

Tetrahydrofuran-containing amino acids are powerful and versatile tools in the arsenal of the medicinal chemist and peptide scientist. Their ability to enforce specific, bioactive conformations while simultaneously enhancing proteolytic stability makes them ideal building blocks for the development of next-generation peptide therapeutics. The synthetic and analytical protocols detailed in this guide provide a robust framework for the rational design, synthesis, and characterization of peptides with improved drug-like properties.

Future research in this area will likely focus on the development of novel THF-amino acid scaffolds with diverse stereochemistry to mimic a wider range of secondary structures, as well as the application of these building blocks in more complex systems such as stapled peptides and peptide-drug conjugates. As our understanding of the intricate relationship between peptide conformation and biological function deepens, the strategic incorporation of constrained residues like THF-amino acids will continue to be a critical strategy for unlocking the full therapeutic potential of peptides.

References

-

Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. (n.d.). Journal of the American Chemical Society. [Link]

-

Recent Advances in the Development of Therapeutic Peptides. (n.d.). PMC. [Link]

-

Koert, U. (2000). Synthesis and Use of Tetrahydrofuran- and Tetrahydropyran-Amino Acids. Journal für praktische Chemie. [Link]

-

Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides after Global Deprotection. (n.d.). ACS Publications. [Link]

-

Degradation of peptide drugs by immobilized digestive proteases. (n.d.). PubMed. [Link]

-

Toniolo, C., & Crisma, M. (n.d.). Tetrahydrofuran Cα-Tetrasubstituted Amino Acids: Two Consecutive β-Turns in a Crystalline Linear Tripeptide. The Journal of Organic Chemistry. [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (n.d.). PMC. [Link]

-

Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted? (n.d.). MDPI. [Link]

-

Crystal and NMR Structures of a Peptidomimetic β-Turn That Provides Facile Synthesis of 13-Membered Cyclic Tetrapeptides. (2017). PubMed. [Link]

-

Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains. (n.d.). PMC. [Link]

-

Ultrashort Peptides and Gold Nanoparticles: Influence of Constrained Amino Acids on Colloidal Stability. (2021). ResearchGate. [Link]

-

Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2024). YouTube. [Link]

-

HPLC analysis of the enzymatic results of peptides before and after... (n.d.). ResearchGate. [Link]

-

Koert, U. (2000). Synthesis and Use of Tetrahydrofuran- and Tetrahydropyran-Amino Acids. ElectronicsAndBooks. [Link]

-

Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. (n.d.). PMC. [Link]

-

Advances in the stability challenges of bioactive peptides and improvement strategies. (2022). NIH. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. peptide.com [peptide.com]

- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 8. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. chem.uzh.ch [chem.uzh.ch]

- 10. researchgate.net [researchgate.net]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Crystal and NMR Structures of a Peptidomimetic β-Turn That Provides Facile Synthesis of 13-Membered Cyclic Tetrapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Degradation of peptide drugs by immobilized digestive proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

"spectroscopic data (NMR, IR, MS) of 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid"

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic characterization of 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid, a non-proteinogenic amino acid.[1][2][3] Non-proteinogenic amino acids are gaining significant interest in drug development and biotechnology for their ability to enhance the metabolic stability and receptor specificity of peptide-based therapeutics.[1][4] A thorough understanding of their structural and physicochemical properties through spectroscopic analysis is fundamental to their application. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction to 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid

2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid (Molecular Formula: C₇H₁₃NO₃, Molecular Weight: 159.18 g/mol ) is a synthetic amino acid incorporating a tetrahydrofuran (THF) moiety.[5] This cyclic ether introduces conformational rigidity and unique polarity compared to its linear aliphatic counterparts. These structural features are pivotal in modulating the pharmacological properties of peptides into which it might be incorporated. Accurate spectroscopic analysis is non-negotiable for confirming its chemical identity, purity, and three-dimensional structure.

The molecule contains two stereocenters, at the α-carbon of the amino acid and the C3 position of the THF ring, leading to four possible stereoisomers. The precise stereochemistry can significantly impact biological activity, making stereospecific characterization essential.

| Property | Value/Description | Source |

| Molecular Formula | C₇H₁₃NO₃ | [5] |

| Molecular Weight | 159.18 g/mol | [5] |

| IUPAC Name | 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid | |

| CAS Number | 1248703-88-9 (unspecified stereochemistry) | [6] |

| 1344974-68-0 ((2R)-isomer) | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[7][8] It provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry. For a molecule like 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments is required for unambiguous assignment.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The choice of solvent and internal standard is critical. Deuterated water (D₂O) with a DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) internal standard is often preferred for amino acids due to their high polarity. However, exchangeable protons (NH₂ and COOH) will not be observed in D₂O. Using a solvent like DMSO-d₆ allows for the observation of these protons.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid in 0.6 mL of D₂O or DMSO-d₆. For D₂O, a trace amount of DCl or NaOD can be added to shift the pH and potentially resolve overlapping signals.

-

Internal Standard: Add a known quantity of an internal standard (e.g., DSS for D₂O, TMS for DMSO-d₆) for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire a 1D proton spectrum with sufficient scans to achieve a high signal-to-noise ratio. Key parameters include a 30° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.[9]

-

¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required.

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is invaluable for assigning stereochemistry.

-

Predicted NMR Data and Interpretation

While a publicly available, fully assigned spectrum for this specific compound is scarce, we can predict the chemical shifts and coupling patterns based on fundamental principles and data from analogous structures.

Predicted ¹H and ¹³C NMR Data (in D₂O)

| Atom Label | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

| C1 (COOH) | - | ~175 | Not observed in ¹H NMR. Quaternary carbon. |

| C2 (α-CH) | ~3.8 - 4.0 | ~55 | Doublet of doublets (dd). Coupled to β-protons. |

| C3 (β-CH₂) ** | ~1.8 - 2.2 | ~35 | Multiplet (m). Diastereotopic protons. |

| C4 (THF CH) | ~2.5 - 2.8 | ~40 | Multiplet (m). Methine proton on THF ring. |

| C5 (THF CH₂) | ~3.6 - 3.9 | ~68 | Multiplet (m). Adjacent to oxygen. |

| C6 (THF CH₂) | ~1.9 - 2.3 | ~32 | Multiplet (m). |

| C7 (THF CH₂) ** | ~3.6 - 3.9 | ~68 | Multiplet (m). Adjacent to oxygen. |

| NH₂ | Not observed in D₂O | - | Exchangeable protons. In DMSO-d₆, would appear as a broad singlet. |

Causality Behind Predictions:

-

C1 (COOH): The carboxyl carbon is highly deshielded due to the two electronegative oxygen atoms, hence its downfield shift (~175 ppm).

-

C2 (α-CH): The α-proton is adjacent to both the electron-withdrawing amine and carboxyl groups, placing it around 3.8-4.0 ppm. Its corresponding carbon is at ~55 ppm.

-

C5 & C7 (THF CH₂): The protons on the carbons adjacent to the THF oxygen (C5 and C7) are deshielded and appear further downfield (~3.6-3.9 ppm) compared to other methylene protons on the ring.

-

Diastereotopicity: The presence of the chiral center at C2 makes the two protons of the β-CH₂ group (C3) and the methylene protons on the THF ring diastereotopic, meaning they are chemically non-equivalent and will likely show different chemical shifts and couple to each other.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[10] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending). For an amino acid, the key signatures are from the O-H, N-H, C=O, and C-O bonds.[11][12]

Experimental Protocol: IR Data Acquisition

The most common method for solid samples is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.

Step-by-Step Protocol:

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid powder onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically perform the background subtraction and present the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation

Amino acids exist as zwitterions in the solid state, which significantly influences their IR spectra. The "COOH" group becomes a carboxylate (COO⁻), and the "NH₂" group becomes an ammonium (NH₃⁺).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid O-H | Broad, Strong |

| ~3100 - 2800 | N-H Stretch | Ammonium (NH₃⁺) | Broad, Medium |

| ~2960 - 2850 | C-H Stretch | Aliphatic (CH, CH₂) | Medium-Strong |

| ~1725 - 1700 | C=O Stretch | Carboxylic Acid (C=O) | Strong |

| ~1630 - 1550 | N-H Bend | Ammonium (NH₃⁺) | Strong |

| ~1600 - 1550 | C=O Stretch | Carboxylate (COO⁻, asymmetric) | Strong |

| ~1420 - 1380 | C=O Stretch | Carboxylate (COO⁻, symmetric) | Medium |

| ~1150 - 1050 | C-O Stretch | Ether (THF ring) | Strong |

Causality Behind Predictions:

-

Broad O-H and N-H Stretches: The most prominent feature will be a very broad, strong absorption from 3300-2500 cm⁻¹, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid.[13] This often overlaps with the N-H stretching of the ammonium group.

-

Carbonyl vs. Carboxylate: In a non-zwitterionic state (e.g., at very low pH), a sharp C=O stretch would appear around 1710 cm⁻¹. In the solid zwitterionic form, this is replaced by two distinct carboxylate stretches: an asymmetric stretch around 1580 cm⁻¹ and a symmetric stretch around 1410 cm⁻¹.[12]

-

Ether C-O Stretch: A strong, characteristic C-O stretching band for the THF ring is expected in the fingerprint region, typically around 1100 cm⁻¹. This is a key identifier for the tetrahydrofuran moiety.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and, through fragmentation, structural information.[14] Electrospray Ionization (ESI) is the preferred method for polar molecules like amino acids as it is a soft ionization technique that typically keeps the molecule intact.[14]

Experimental Protocol: MS Data Acquisition

High-Resolution Mass Spectrometry (HRMS), often coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, is essential for determining the exact mass and confirming the elemental composition.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the amino acid in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization (Positive Mode): Apply a high voltage to the ESI needle to generate a fine spray. The solvent evaporates, and the analyte molecules acquire a proton, forming the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their m/z ratio. Acquire a full scan spectrum.

-

Tandem MS (MS/MS): To gain structural information, select the [M+H]⁺ ion (m/z 160.09) and subject it to Collision-Induced Dissociation (CID). This fragments the ion, and the resulting fragment ions are analyzed.

Predicted MS Data and Interpretation

High-Resolution MS (HRMS)

-

Expected Ion: [M+H]⁺

-

Calculated Exact Mass: C₇H₁₄NO₃⁺ = 160.0968

-

Significance: Observing a peak at m/z 160.0968 (within a 5 ppm mass accuracy window) provides strong evidence for the elemental formula C₇H₁₃NO₃.

Tandem MS (MS/MS) Fragmentation The fragmentation of the [M+H]⁺ ion is predictable and provides key structural evidence.

Caption: Predicted MS/MS fragmentation pathway.

Causality Behind Fragmentation:

-

Loss of Water (H₂O): The carboxylic acid group makes the loss of water a common and facile fragmentation pathway, leading to a fragment at m/z 142.1.

-

Loss of Formic Acid (HCOOH): A characteristic fragmentation for amino acids is the neutral loss of the entire carboxyl group as formic acid, resulting in a major fragment at m/z 114.1. This corresponds to the [C₅H₁₂N]⁺ iminium ion.

-

Further Fragmentation: The fragment at m/z 114.1 can undergo further fragmentation, such as the loss of the THF ring side chain, providing more detailed structural clues.

Conclusion

The multi-technique spectroscopic analysis outlined in this guide provides a robust and self-validating framework for the complete characterization of 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid. NMR spectroscopy serves as the cornerstone for definitive structure and stereochemistry elucidation. IR spectroscopy offers a rapid and reliable method for functional group confirmation, while high-resolution mass spectrometry unequivocally determines the elemental composition and provides structural details through fragmentation analysis. Together, these techniques provide the comprehensive data package required by researchers and drug developers to confidently use this novel amino acid in their applications.

References

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. people.bu.edu [people.bu.edu]

- 8. conductscience.com [conductscience.com]

- 9. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. rodgersgroup.wayne.edu [rodgersgroup.wayne.edu]

- 13. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. What Is the Principle of Determining Amino Acids by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

A Technical Guide to 2-Amino-3-(tetrahydrofuran-3-yl)propanoic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Role of Non-Proteinogenic Amino Acids in Medicinal Chemistry

In the landscape of modern drug development, the quest for novel molecular scaffolds with enhanced potency, selectivity, and pharmacokinetic properties is relentless. Non-proteinogenic amino acids (NPAAs), which are amino acids not naturally encoded in the genetic code, have emerged as indispensable tools in this endeavor. Their unique side chains and stereochemistries allow for the construction of peptidomimetics and small molecules with constrained conformations, improved metabolic stability, and tailored biological activities.

This guide focuses on a specific and highly valuable NPAA: 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid . This molecule incorporates a saturated tetrahydrofuran (THF) ring, a common and privileged motif in bioactive compounds, linked to an alanine backbone. While many novel amino acids are first isolated from natural sources, such as the famed domoic acid from the red alga Chondria armata[1][2], 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid is primarily recognized as a synthetic building block. Its origin lies not in a natural discovery but in its rational design and chemical synthesis to serve the specific needs of medicinal chemists.

This document provides a comprehensive overview of its physicochemical properties, outlines robust synthetic strategies for its preparation, and explores its applications as a chiral intermediate in the development of next-generation therapeutics.

Physicochemical Characteristics and Structural Analysis

The structural foundation of this NPAA is an alanine core functionalized with a C3-linked tetrahydrofuran ring. This feature imparts conformational rigidity, which is a highly desirable trait for optimizing ligand-receptor interactions.

Molecular Structure

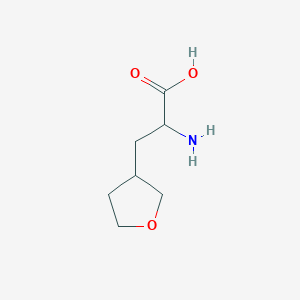

Caption: Chemical Structure of 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid.

Key Physicochemical Data